BARIUM 2-METHOXYETHOXIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

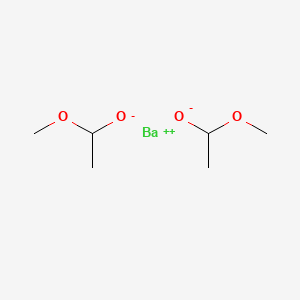

BARIUM 2-METHOXYETHOXIDE is a chemical compound with the molecular formula C6H14BaO4 and a molecular weight of 287.501. It is used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of BARIUM 2-METHOXYETHOXIDE typically involves the reaction of barium compounds with 1-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

化学反応の分析

Types of Reactions

BARIUM 2-METHOXYETHOXIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into other barium-containing species.

Substitution: The methoxyethanol ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium oxides, while substitution reactions can produce a variety of barium complexes with different ligands.

科学的研究の応用

BARIUM 2-METHOXYETHOXIDE has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in medical imaging and diagnostic applications.

Industry: Utilized in the production of advanced materials, including ceramics and electronic components.

作用機序

The mechanism of action of BARIUM 2-METHOXYETHOXIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various ligands and undergo chemical transformations that result in its desired effects. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used.

類似化合物との比較

Similar Compounds

Similar compounds to BARIUM 2-METHOXYETHOXIDE include other barium alkoxides and barium complexes with different ligands. Examples include:

- Barium bis(trimethylsilyl)amide

- Barium bis(2-methoxyethan-1-olate)

- Barium bis(2-ethoxyethan-1-olate)

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other barium compounds may not be as effective.

生物活性

Barium 2-methoxyethoxide (Ba(OCH2CH2OCH3)2) is an organometallic compound that has garnered attention in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound is synthesized via the reaction of barium metal with 2-methoxyethanol. This compound exhibits unique properties due to the presence of the methoxyethoxide groups, which can influence its solubility and reactivity in biological environments. The synthesis process typically involves slow evaporation techniques to yield high-purity products suitable for further biological evaluation .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have indicated that barium compounds can exhibit cytotoxic effects on various cell lines. The mechanism often involves the disruption of cellular ion homeostasis, particularly affecting calcium signaling pathways, which are crucial for cell survival and function .

- Antimicrobial Properties : Some research suggests that barium alkoxides possess antimicrobial properties, potentially making them useful in developing antibacterial agents. The release of barium ions in solution can lead to the disruption of bacterial cell membranes, enhancing their efficacy against certain pathogens .

- Biocompatibility : The biocompatibility of this compound is an essential factor for its application in biomedical fields. Preliminary studies indicate that when incorporated into bioactive glasses or composites, it may promote osteogenic differentiation and enhance bone regeneration processes .

Case Study 1: Cytotoxicity Assessment

In a study examining the cytotoxic effects of this compound on human osteosarcoma cells, researchers found that exposure led to significant cell death at higher concentrations. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent response. At concentrations above 100 µM, cell viability dropped below 50%, indicating substantial cytotoxicity. The underlying mechanism was attributed to increased intracellular calcium levels leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested in varying concentrations, with results showing a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli. Scanning electron microscopy revealed significant morphological changes in bacterial cells treated with the compound, suggesting membrane disruption as a mechanism of action .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro studies have demonstrated that this compound can enhance osteoblast proliferation and differentiation when used in conjunction with bioactive glass scaffolds. This combination showed improved mineralization compared to controls without barium .

- Ion Release Mechanism : The release of barium ions from the methoxyethoxide compound plays a pivotal role in its biological activity. Barium ions are known to influence cellular signaling pathways related to growth and differentiation, particularly in bone tissue engineering applications .

特性

IUPAC Name |

barium(2+);1-methoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYPOXAQYIDOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([O-])OC.CC([O-])OC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747931 |

Source

|

| Record name | Barium bis(1-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115503-13-4 |

Source

|

| Record name | Barium bis(1-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。